5-difluoromethanesulfonylpyrimidin-2-amine
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Overview
Description
5-difluoromethanesulfonylpyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a difluoromethanesulfonyl group attached to the pyrimidine ring, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-difluoromethanesulfonylpyrimidin-2-amine typically involves the introduction of the difluoromethanesulfonyl group onto a pyrimidine precursor. One common method involves the reaction of 2-aminopyrimidine with difluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent and high-quality production of the compound.
Chemical Reactions Analysis
Types of Reactions
5-difluoromethanesulfonylpyrimidin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The difluoromethanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
5-difluoromethanesulfonylpyrimidin-2-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-difluoromethanesulfonylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can affect various biochemical pathways, making the compound useful in the study of biological processes and the development of therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
2-aminopyrimidine: A precursor in the synthesis of 5-difluoromethanesulfonylpyrimidin-2-amine, used in various chemical reactions.
5-fluoropyrimidine: A related compound with a fluorine atom at the 5-position, used in the synthesis of pharmaceuticals.
Difluoromethylpyrimidine: A compound with a difluoromethyl group attached to the pyrimidine ring, used in similar applications.
Uniqueness
This compound is unique due to the presence of the difluoromethanesulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and a useful tool in various scientific research applications.
Properties
CAS No. |
2758002-76-3 |
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Molecular Formula |
C5H5F2N3O2S |
Molecular Weight |
209.2 |
Purity |
95 |
Origin of Product |
United States |
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